N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzamide core with a propoxy group, a sulfanylidene linkage, and a trifluoromethyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the benzamide core. The propoxy group is introduced through an alkylation reaction, while the sulfanylidene linkage is formed via a thiolation reaction. The trifluoromethyl-substituted aniline moiety is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the replacement of the trifluoromethyl group with various nucleophiles.
Scientific Research Applications
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for biological assays and studies on enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 3-propoxy-N-[sulfanylidene-[3-(trifluoromethyl)phenyl]methyl]benzamide
- 3-propoxy-N-[sulfanylidene-[4-(trifluoromethyl)anilino]methyl]benzamide
- 3-propoxy-N-[sulfanylidene-[3-(difluoromethyl)anilino]methyl]benzamide
Uniqueness
N-(3-propoxybenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea stands out due to the specific positioning of the trifluoromethyl group and the propoxy group, which can influence its reactivity and interactions. This unique structure may result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17F3N2O2S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-propoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-9-25-15-8-3-5-12(10-15)16(24)23-17(26)22-14-7-4-6-13(11-14)18(19,20)21/h3-8,10-11H,2,9H2,1H3,(H2,22,23,24,26) |
InChI Key |
YWMPBINJAQZDGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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